Technical Whitepaper: (2E)-Dehydro Propafenone-d5 Hydrochloride
Technical Whitepaper: (2E)-Dehydro Propafenone-d5 Hydrochloride
This technical guide details the chemical identity, synthesis, and bioanalytical applications of (2E)-Dehydro Propafenone-d5 Hydrochloride , a critical stable isotope-labeled reference standard used in pharmaceutical quality control and metabolic profiling.[1][2]
Role: Stable Isotope Reference Standard | Class: Process-Related Impurity (Chalcone) | Application: LC-MS/MS Bioanalysis[1][2]
Executive Summary
(2E)-Dehydro Propafenone-d5 Hydrochloride is the deuterated analog of (2E)-Dehydro Propafenone (Impurity B of Propafenone).[1][2] Chemically, it represents the unsaturated "chalcone" intermediate that fails to undergo hydrogenation during the synthesis of the antiarrhythmic drug Propafenone.[1]
In drug development, this compound serves two critical functions:
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Impurity Profiling: It acts as a specific internal standard (IS) for quantifying the potentially genotoxic unsaturated impurity in Propafenone drug substances, ensuring compliance with ICH Q3A/B guidelines.[1]
-
Bioanalytical Tracking: It enables the precise tracking of metabolic dehydrogenation pathways or degradation kinetics using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), eliminating matrix effects via isotopic dilution.[1][2]
Chemical Identity & Structural Analysis[1][2]
The "2E" designation refers to the trans stereochemistry of the double bond linking the ketone and the phenyl ring, characteristic of a chalcone structure.[1] The "d5" label typically denotes the incorporation of five deuterium atoms, most commonly within the 2-hydroxypropoxy linker derived from deuterated epichlorohydrin.[1]
| Property | Specification |
| Chemical Name | (2E)-1-{2-[2-hydroxy-3-(propylamino)(1,1,2,3,3-²H₅)propoxy]phenyl}-3-phenylprop-2-en-1-one hydrochloride |
| CAS Number | 1331643-41-4 (d5-variant) / 2468200-18-0 (unlabeled) |
| Molecular Formula | C₂₁H₂₀D₅NO₃[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | ~380.92 g/mol (Salt) / ~344.46 g/mol (Free Base) |
| Appearance | Pale yellow solid (Characteristic of chalcones) |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water |
| Purity | >98% (Isotopic Purity >99%) |
Structural Visualization
The following diagram illustrates the structural relationship between the parent drug Propafenone and its (2E)-Dehydro impurity.
Figure 1: Structural relationship between Propafenone and its (2E)-Dehydro analogue.[1][2] The 'Dehydro' form retains the olefinic double bond.
Synthesis & Origins
Understanding the synthesis is crucial for identifying where this impurity originates.[1][2] (2E)-Dehydro Propafenone is the product of a Claisen-Schmidt condensation (Aldol condensation) that has not been reduced.[1][2]
Synthetic Pathway[1][2][7][8]
-
Precursor Formation: Reaction of 2'-hydroxyacetophenone with Epichlorohydrin-d5 yields the deuterated epoxide intermediate.[1][2]
-
Ring Opening: The epoxide is opened with propylamine to form the deuterated amino-alcohol side chain.[1][2]
-
Condensation: The acetophenone derivative reacts with benzaldehyde to form the chalcone linkage.[1][2][7]
-
The Divergence:
Figure 2: Synthetic route for (2E)-Dehydro Propafenone-d5, highlighting the incorporation of the deuterium label.
Bioanalytical Applications (LC-MS/MS)
The primary utility of (2E)-Dehydro Propafenone-d5 is as an Internal Standard (IS) in quantitative LC-MS/MS assays.[1][2] Because it co-elutes with the non-deuterated impurity but has a distinct mass, it corrects for ionization suppression and extraction variability.[1]
Method Development Parameters
The following parameters are recommended for developing a validation method in accordance with FDA/EMA Bioanalytical Method Validation Guidelines .
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The secondary amine and ketone facilitate protonation ([M+H]⁺).[1][2] |
| Column Phase | C18 or Phenyl-Hexyl | Phenyl phases offer superior selectivity for the chalcone's aromatic pi-pi interactions.[1][2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic pH ensures protonation; Acetonitrile provides sharp peak shapes for hydrophobic chalcones.[1][2] |
| MRM Transition | m/z 345.2 → 116.1 | Parent [M+H]⁺ to characteristic fragment (propylamine side chain cleavage).[1][2] |
| Retention Time | ~1.2 Relative to Propafenone | The double bond slightly alters polarity; expect elution near the parent drug.[2] |
Experimental Protocol: Impurity Quantification
Objective: Quantify (2E)-Dehydro Propafenone impurity in a bulk drug lot.
-
Stock Preparation: Dissolve 1 mg of (2E)-Dehydro Propafenone-d5 HCl in Methanol (1 mg/mL). Store at -20°C.
-
Sample Prep: Dissolve Propafenone API sample in Mobile Phase. Spike with d5-IS to a final concentration of 50 ng/mL.[1][2]
-
Extraction: Protein precipitation (if plasma) or direct dilution (if API).[1][2]
-
LC-MS/MS Analysis: Inject 5 µL. Monitor transitions for Analyte (340.2 → 116.[1][2]1) and IS (345.2 → 116.1).[1][2]
-
Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.
Stability & Handling Guidelines
As a chalcone derivative, this compound possesses specific stability risks not present in the saturated parent drug.[1]
-
Photosensitivity: The conjugated enone system (-C=C-C=O-) is susceptible to [2+2] photocycloaddition or isomerization (E to Z) under UV light.[1][2]
-
Protocol: Handle under amber light; store in amber vials.
-
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1][2]
-
Storage: -20°C for long-term storage (>30 days). Solutions in methanol are stable for 1 week at 4°C.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Propafenone Hydrochloride Monograph: Impurity B. (Defines the non-deuterated impurity standard).
-
Immanuel, D. P., & Kanniappan, B. G. (2016) .[1][7] Synthesis of (2E)-Dehydropropafenone Hydrochloride. Rasayan Journal of Chemistry, 9(2), 177-179.[1][2][7] Link
-
Xcess Biosciences . (2E)-Dehydro Propafenone-d5 hydrochloride Product Data. (Source for CAS 1331643-41-4 and structural confirmation).[1][2][6] Link
-
BenchChem . Deuterated Propafenone Standards in Bioanalysis. (Overview of stable isotope usage). Link[1][2]
-
Simson Pharma . Propafenone Hydrochloride Impurities and Standards. Link
Sources
- 1. xcessbio.com [xcessbio.com]
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- 3. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2E)-Dehydro Propafenone Hydrochloride | CymitQuimica [cymitquimica.com]
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- 7. Bot Verification [rasayanjournal.co.in]
